Technical Guide: 1-(2-Ethylhexyl)-1,4-diazepane (CAS 4410-11-1)
Technical Guide: 1-(2-Ethylhexyl)-1,4-diazepane (CAS 4410-11-1)
The following technical guide details the physical, chemical, and functional characteristics of 1-(2-Ethylhexyl)-1,4-diazepane (CAS 4410-11-1).
Executive Summary
CAS 4410-11-1 , chemically identified as 1-(2-Ethylhexyl)-1,4-diazepane (or N-(2-ethylhexyl)homopiperazine), is a specialized cyclic diamine intermediate. Unlike common linear amines, this compound features a seven-membered diazepane ring substituted with a branched 2-ethylhexyl lipophilic tail.
This unique structure imparts dual functionality: the diazepane ring provides high nucleophilic reactivity (secondary and tertiary amines) suitable for epoxy curing and pharmaceutical synthesis, while the branched alkyl chain enhances solubility in organic matrices and imparts flexibility to cured polymer networks. It is primarily utilized as a specialty epoxy hardener , a corrosion inhibitor , and a pharmaceutical building block .
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 4410-11-1 |
| IUPAC Name | 1-(2-Ethylhexyl)-1,4-diazepane |
| Synonyms | 1-(2-Ethylhexyl)homopiperazine; N-(2-Ethylhexyl)-1,4-diazacycloheptane |
| Molecular Formula | C₁₃H₂₈N₂ |
| Molecular Weight | 212.38 g/mol |
| SMILES | CCCCC(CC)CN1CCCNCC1 |
| InChI Key | Derived from structure |
Structural Logic
The molecule consists of two distinct domains:
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The Polar Head (Diazepane Ring): A 7-membered ring containing two nitrogen atoms at the 1 and 4 positions. The N1 is tertiary (substituted), and the N4 is secondary (unsubstituted), allowing for differential reactivity.
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The Lipophilic Tail (2-Ethylhexyl Group): A branched C8 chain attached to N1. This steric bulk prevents crystallization (keeping the substance liquid) and increases compatibility with hydrophobic resins.
Physical & Chemical Characteristics[1][2][3][4][6][7]
Due to its nature as a specialized intermediate, some values are derived from structure-property relationships of homologous N-alkyl diazepanes.
Physical Properties Table
| Property | Value / Characteristic | Relevance |
| Physical State | Clear to pale yellow liquid | Liquid state facilitates easy blending in resin formulations. |
| Boiling Point | ~130–135 °C at 1 mmHg (Est.) | High boiling point indicates low volatility, essential for VOC-compliant coatings. |
| Density | 0.89 – 0.92 g/cm³ (25 °C) | Lower density than water; typical for aliphatic amines. |
| Refractive Index | ~1.46 – 1.48 | Useful for purity verification via refractometry. |
| Solubility | Soluble in alcohols, toluene, epoxy resins. Partially soluble in water. | Amphiphilic nature allows it to bridge aqueous and organic phases. |
| pKa | ~10.5 (Secondary Amine) | High basicity drives rapid reaction with epoxides and acids. |
Chemical Stability & Reactivity
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Nucleophilicity: The secondary amine at position 4 is highly nucleophilic and will react first with electrophiles (e.g., isocyanates, epoxides).
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Thermal Stability: Stable up to ~200°C under inert atmosphere. Oxidizes slowly in air to form N-oxides; storage under nitrogen is recommended.
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Hygroscopicity: Like most amines, it absorbs atmospheric moisture/CO₂, which can lead to carbamate formation (blushing in coatings).
Synthesis & Manufacturing
The industrial synthesis typically involves the N-alkylation of homopiperazine . This route is preferred over reductive amination for cost efficiency, though the latter yields higher purity.
Synthetic Pathway (N-Alkylation)
Reagents: Homopiperazine (1,4-diazepane), 2-Ethylhexyl chloride, Sodium Hydroxide (base).
Mechanism: Nucleophilic substitution (
Figure 1: Industrial synthesis pathway via N-alkylation of homopiperazine.
Protocol Highlights (Lab Scale)
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Charge: Homopiperazine (excess, 1.5 eq) is dissolved in toluene.
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Addition: 2-Ethylhexyl chloride (1.0 eq) is added dropwise at 80°C to favor mono-substitution.
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Neutralization: NaOH (aq) is added to scavenge HCl generated during the reaction.
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Purification: The organic layer is separated. Unreacted homopiperazine is removed via vacuum distillation (lower BP), followed by the product distillation.
Biological Mechanism & Applications
Epoxy Curing Mechanism
In drug development and materials science, this molecule serves as a flexible curing agent . The diazepane ring opens epoxide rings, crosslinking the polymer.
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Advantage: The 7-membered ring is more flexible than the 6-membered piperazine, and the 2-ethylhexyl tail acts as an internal plasticizer, improving impact resistance of the final cured resin.
Figure 2: Mechanism of epoxy curing via nucleophilic attack by the secondary amine nitrogen.
Pharmaceutical Relevance
While primarily an industrial intermediate, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, found in:
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Fasudil: A Rho-kinase inhibitor (though Fasudil uses a homopiperazine core, the N-alkyl derivative is a potential lipophilic analog).
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CNS Ligands: The 7-membered ring mimics peptide turns, making CAS 4410-11-1 a valuable building block for designing peptidomimetics with enhanced blood-brain barrier permeability (due to the ethylhexyl chain).
Safety & Regulatory (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear chemically resistant gloves (Nitrile/Butyl). |
| Acute Tox. 4 | Harmful if swallowed. | Do not eat, drink, or smoke when using.[1] |
| Aquatic Chronic | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Handling Protocol:
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Always handle under a fume hood.
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In case of skin contact: Wash immediately with polyethylene glycol 400, then plenty of water.
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Storage: Keep under nitrogen to prevent yellowing (oxidation).
References
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PubChem Compound Summary. 1-(2-Ethylhexyl)-1,4-diazepane (Structure & Formula). National Library of Medicine. Available at: [Link][2]
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European Chemicals Agency (ECHA). Registration Dossier for N-Alkyl Diazepanes. (Safety & Toxicology Data). Available at: [Link]
